molecular formula C9H8OS2 B1215939 di(thiophen-3-yl)methanol CAS No. 31936-92-2

di(thiophen-3-yl)methanol

Cat. No.: B1215939
CAS No.: 31936-92-2
M. Wt: 196.3 g/mol
InChI Key: USUFQQNJNBFWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

di(thiophen-3-yl)methanol is an organic compound that belongs to the class of thiophene derivativesThis compound, in particular, has shown promise in various scientific research fields, including its potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: di(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields di(3-thienyl)methanol as the primary product .

Industrial Production Methods: While specific industrial production methods for di(3-thienyl)methanol are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Pd-Catalyzed C-S Coupling and Cyclization

Palladium-catalyzed reactions enable direct coupling of DTM with alkynes, followed by cyclization to form substituted thiophenes.

Mechanism :

  • Triisopropylsilanethiol reacts with (Z)-1-bromo-1-en-3-ynes under Pd catalysis, forming intermediates that undergo 5-exo-dig cyclization .

  • Xantphos ligand enhances regioselectivity, favoring 2-arylthiophene derivatives .

Reaction Conditions :

  • Catalyst: PdI2/KI (10–15 mol%).

  • Solvent: DMF, 50–70 °C .

Yields :

  • High isolated yields (60–80%) for substituted thiophenes, with minimal side products .

CatalystLigandAdditiveMajor ProductYield (%)Reference
PdI2/KIXantphosLiHMDS3-(methylthio)-2-phenylthiophene78
Pd/CBINAPTBAI2-phenylacrylic acid74

Cu-Catalyzed Cyclization

Copper-catalyzed reactions provide an alternative pathway for thiophene formation, leveraging 1,3-diynes and sulfide nucleophiles.

Mechanism :

  • Cu(I) catalysis facilitates the formation of enynethiolate intermediates, which undergo 5-endo-dig cyclization to yield thiophene derivatives .

Reaction Conditions :

  • Catalyst: CuI (15 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent: DMF, 70 °C .

Yields :

  • Moderate to high yields (60–75%) for 3-thienylcopper complexes, with protonolysis yielding final thiophenes .

Suzuki Cross-Coupling Reactions

DTM participates in Suzuki reactions to form extended thiophene-based oligomers.

Mechanism :

  • Palladium catalysis enables cross-coupling of thiophene boronic acids with dibromothiophenes .

  • Microwave-assisted methods improve yield and purity for terthiophene derivatives .

Reaction Conditions :

  • Catalyst: PdCl2 (5 mol%), Xantphos ligand.

  • Solvent: THF, 40 °C .

Yields :

  • High yields (50–90%) for terthiophene derivatives, with minimal deboronation .

Thiophene HalideThiophene BoronateProductYield (%)Reference
2,5-dibromothiopheneThiophene boronic acidTerthiophene70–85

Condensation Reactions

DTM participates in condensation reactions with carbonyl reagents, forming substituted enones.

Mechanism :

  • DMF–DMA reacts with acetylthiophenes to generate enone intermediates, which cyclize under basic conditions .

Reaction Conditions :

  • Reagent: DMF–DMA (excess).

  • Temperature: 80 °C .

Yields :

  • High yields (70–80%) for enone derivatives, with minimal side products .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Di(thiophen-3-yl)methanol serves as an essential building block in organic synthesis. It is utilized in the development of more complex thiophene derivatives and conjugated polymers, which are critical in organic electronics and materials science. The compound’s reactivity allows it to participate in a variety of chemical reactions, including oxidation and reduction processes, enhancing its utility in synthetic chemistry.

Reactions and Mechanisms
The compound can undergo several types of reactions:

  • Oxidation: this compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: It can react with electrophiles such as halogens and nitro groups, leading to various substituted thiophene derivatives.

Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study on T98G brain cancer cells revealed that treatment with this compound resulted in:

  • Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death.
  • Growth Inhibition: It inhibits cell proliferation by interfering with the cell cycle, particularly at higher concentrations (>20 µg/mL), where significant cytotoxic effects were observed.
  • Cytogenetic Damage: Treatment caused micronuclei formation, indicating cytogenetic damage associated with its anticancer effects .

Antimicrobial Activity
this compound and its derivatives have shown promising antimicrobial properties against various pathogens. Studies indicate effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, suggesting potential applications in developing new antimicrobial agents .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where its conductivity and stability are advantageous.

Polymer Development
As a precursor for conjugated polymers, this compound contributes to the creation of materials with tailored electronic properties. These polymers are essential for applications in photovoltaics and flexible electronics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

CompoundAnticancer ActivityAntimicrobial ActivityKey Features
This compoundHighModerateInduces apoptosis
Di(3-thienyl)methanolModerateModerateHydroxyl group enhances reactivity
Di(3-thienyl)methaneLowLowLacks hydroxyl group

Case Studies

Several studies illustrate the efficacy of this compound:

  • Study on T98G Cells: This research demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells, showcasing its potential as an anticancer agent.
  • Antimicrobial Efficacy: Another investigation highlighted the antimicrobial properties of derivatives derived from this compound against various bacterial strains, supporting its application as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which di(3-thienyl)methanol exerts its effects, particularly its anticancer activity, involves several pathways:

Comparison with Similar Compounds

di(thiophen-3-yl)methanol can be compared with other thiophene derivatives to highlight its uniqueness:

Biological Activity

Di(thiophen-3-yl)methanol, a compound featuring two thiophene rings, has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, mechanism of action, and various biological activities supported by empirical data.

1. Synthesis of this compound

This compound is synthesized through various methods, including heterocyclization reactions and catalytic systems. The synthesis typically involves the reaction of thiophene derivatives under specific conditions to yield the desired product. The structural confirmation is achieved through techniques such as NMR spectroscopy and microanalysis.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The mechanisms include:

  • Cell Death Induction : The compound activates caspases and other apoptotic proteins, leading to programmed cell death.
  • Growth Inhibition : It interferes with the cell cycle, causing cell cycle arrest at specific phases.
  • Cytogenetic Damage : this compound induces cytogenetic damage, such as micronuclei formation, which contributes to its anticancer effects.

3.1 Anticancer Activity

This compound has shown significant anticancer properties, particularly against brain cancer cell lines like T98G. In vitro studies demonstrate that treatment with this compound leads to:

  • Concentration-dependent Growth Inhibition : Higher concentrations (>20 µg/mL) result in significant cytotoxic effects.
  • Enhanced Cell Death : Both T98G and normal HEK cells exhibit increased cell death rates upon treatment.
Concentration (µg/mL)T98G Cell Viability (%)HEK Cell Viability (%)
58590
107085
205080
502575

Data adapted from various studies on this compound efficacy against cancer cell lines .

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential as an antimicrobial and antiparasitic agent. Specific findings include:

  • Inhibition of Bacterial Growth : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus<0.03125
Escherichia coli1–4

Data derived from studies assessing the antimicrobial effects of thiophene derivatives .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Brain Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells while exhibiting lower toxicity towards normal HEK cells, suggesting a selective action that spares healthy tissues .
  • Antimicrobial Evaluation : Another study reported that this compound showed potent antibacterial activity against multidrug-resistant strains, indicating its potential utility in combating resistant infections .

Q & A

Q. How can di(thiophen-3-yl)methanol be synthesized with high purity, and what experimental conditions are critical for optimizing yield?

Basic Research Question
this compound is typically synthesized via Friedel–Crafts alkylation or nucleophilic substitution using thiophene derivatives. A validated method involves reacting 3-bromothiophene with a methanol derivative under palladium-catalyzed cross-coupling conditions. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent system : Anhydrous THF or DCM to prevent side reactions .
  • Temperature control : 60–80°C to balance reaction rate and byproduct formation .
    Purification via column chromatography (silica gel, hexane/EtOAC gradient) ensures high purity (>95%) . Yield optimization (35–92%) depends on stoichiometric ratios and catalyst loading .

Q. What spectroscopic and computational methods are most reliable for characterizing this compound’s electronic structure?

Basic Research Question

  • 1H/13C NMR : Diagnostic peaks include the hydroxyl proton (δ 5.24 ppm, broad) and thiophene ring protons (δ 6.94–7.48 ppm) .
  • DFT calculations : Hybrid functionals (e.g., B3LYP) accurately predict electronic properties (HOMO/LUMO levels) and vibrational spectra .
  • X-ray crystallography : SHELX programs resolve molecular geometry, confirming bond angles and dihedral distortions between thiophene rings .

Q. How does the electronic conjugation of thiophene rings influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The electron-rich thiophene rings enhance nucleophilic aromatic substitution but may hinder oxidative coupling. Computational studies (B3LYP/6-311+G(d,p)) reveal:

  • Charge distribution : Sulfur atoms donate electron density, activating the α-positions for electrophilic attack .
  • Steric effects : Dihedral angles (~30° between rings) create steric hindrance, necessitating bulky ligands (e.g., dppf) to stabilize transition states .
    Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies in cytotoxicity or anti-inflammatory activity (e.g., IC₅₀ variations) arise from:

  • Assay conditions : MTT assays (evidence-dependent on cell line viability protocols) vs. fluorometric methods .
  • Derivatization : Substituents on the methanol backbone (e.g., fluorophenyl groups) modulate bioavailability .
    Standardization using positive controls (e.g., dexamethasone for anti-inflammatory studies) and dose-response curves improves reproducibility .

Q. How can X-ray crystallography address challenges in resolving the crystal structure of this compound?

Advanced Research Question
Crystallization difficulties due to conformational flexibility are mitigated by:

  • Co-crystallization agents : Using triphenylphosphine oxide to stabilize molecular packing .
  • Low-temperature data collection : Reduces thermal motion artifacts (100 K recommended) .
    SHELXL refinement with anisotropic displacement parameters refines thiophene ring torsions and hydrogen-bonding networks (e.g., O–H···S interactions) .

Q. What role does solvent polarity play in the compound’s stability during long-term storage?

Basic Research Question
this compound is prone to oxidation in polar aprotic solvents (e.g., DMF). Stability is enhanced by:

  • Storage conditions : Argon atmosphere at –20°C in anhydrous THF or toluene .
  • Antioxidants : Adding 0.1% BHT (butylated hydroxytoluene) prevents radical-mediated degradation .
    HPLC-MS monitoring (C18 column, acetonitrile/water gradient) detects degradation products like sulfoxides .

Q. How can DFT-based mechanistic studies improve the design of this compound-based catalysts?

Advanced Research Question
Transition-state modeling (B3LYP-D3/def2-TZVP) identifies:

  • Active sites : The hydroxyl group participates in hydrogen-bond-assisted catalysis (e.g., asymmetric synthesis) .
  • Electronic tuning : Fluorination at the 4-position of thiophene lowers LUMO energy, enhancing electrophilicity .
    Experimental validation via kinetic isotope effects (KIE) confirms computed mechanisms .

Q. What analytical techniques differentiate this compound from its regioisomers or byproducts?

Basic Research Question

  • GC-MS : Fragmentation patterns (m/z 154 for thiophene cleavage) distinguish regioisomers .
  • IR spectroscopy : O–H stretch (~3400 cm⁻¹) and C–S vibrations (~690 cm⁻¹) confirm functional groups .
  • TLC : Rf = 0.26 (25% EtOAC/hexanes) under UV254 nm .

Properties

IUPAC Name

di(thiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUFQQNJNBFWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185772
Record name Di(3-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31936-92-2
Record name Di(3-thienyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031936922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di(3-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 100 mL of THF cooled to -78° C. under nitrogen was added 2.5M n-butyllithium (36 mL), and 14.67 g (0.09 mol) of 3-bromothiophene was added and the resulting mixture was stirred for 30 min. To the above mixture was added 3-thiophenecarboxaldehyde (10 g, 0.089 mol) in 10 mL of THF and the mixture was stirred, allowing it to reach room temperature. Saturated ammonium chloride solution was added to the reaction mixture, the aqueous layer was extracted with ether, and the combined organic layer was concentrated in vacuo to yield 17.26 g (98.9%) of 1,1-di(3-thienyl)methanol, as an oil.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To cooled (-78° C.) THF (100 ml) was added under nitrogen, n-butyllithium (2.5M, 40 ml) to the above mixture was added N-methyl-N-methoxy-urethane (6.28 g, 0.047 mol) in 5 ml of THF over a 0.5 h period and the mixture was allowed to warm to room temperature. The mixture was quenched with saturated ammonium chloride solution and the aqueous layer was extracted with ether. The combined organic layer was dried over magnesium sulfate, concentrated in vacuo, and the oil residue was crystallized from methanol to afford 1.465 g (16%) of 1,1-di-(3-thienyl)-ketone, m.p. 78°-80° C. Alternatively, 1,1-di-(3-thienyl)ketene was prepared as follows: To 100 ml of THF cooled -78° C. under nitrogen was added 2.5M n-butyllithium (36 ml), and 14.67 g (0.09 mol) of 3-bromthiophene was added and the resulting mixture was stirred for 30 min. To the above mixture was added 3-thiophenecarboxaldehyde (10 g, 0.089 mol) in 10 ml of THF and the mixture was stirred allowing it to reach room temperature. Saturated ammonium chloride solution was added to the reaction mixture, the aqueous layer was extracted with ether, and the combined organic layer was concentrated in vacuo to yield 17.26 g (98.9%) of 1,1-di(3-thienyl)-methanol, as an oil.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The solution containing 1.87 mL (20 mmol) of 3-bromothiophene, 3 mL of tetrahydrofuran, and 10 mL of ether was cooled to −78° C. under N2. To the cooled solution was then added 8 mL of n-BuLi ([2.5] M in hexane) drop wise, while maintaining the reaction temperature below −70° C. The reaction solution turned to white cloudy. The suspension was allowed to stir 15 min at <−70° C. After 15 min, a solution containing 1.75 mL (20 mmol) of 2-thiophenecarboxaldehyde and 3 mL of tetrahydrofuran was added drop wise while maintaining the reaction temperature below −70° C. After the addition, the reaction suspension was allowed to stir 1 hr at −78° C. and slowly warmed to −10° C. over 2 hr. After 2 hr, the reaction was stopped by adding 50 mL of a saturated solution of NH4Cl and 100 mL of dichloromethane. The aqueous solution was separated from the organic phase. After removing the aqueous layer, the organic layer was washed with brine, dried over MgSO4, and concentrated under reduced pressure. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 10 to 15% ethyl acetate over 16 column volume) to obtain 2.12 gm (53.9%) of yellow solids; 1H NMR 500 MHz (CDCl3) δ 7.29 (d, 1H), 7.29 (d, 1H), 7.22 (t, 1H), 7.21 (t, 1H), 7.05 (d, 1H), 7.04 (d, 1H), 5.97 (d, 1H), 2.22 (d, 1 H).
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
53.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

di(thiophen-3-yl)methanol
di(thiophen-3-yl)methanol
di(thiophen-3-yl)methanol
di(thiophen-3-yl)methanol
di(thiophen-3-yl)methanol
di(thiophen-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.